1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and methoxyacetaldehyde, the benzothiazole ring is formed through a cyclization reaction.
Piperidine Ring Formation: The benzothiazole derivative is then reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Imidazolidine-2,4-dione Formation: The final step involves the reaction of the piperidine derivative with 2-methoxyethyl isocyanate to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Hydroxyl derivatives of the methoxy groups.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidine: Lacks the imidazolidine-2,4-dione moiety.
1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl)-3-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methoxyethyl group.
Uniqueness
1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to the presence of both the methoxyethyl group and the imidazolidine-2,4-dione moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H24N4O4S/c1-26-10-9-22-17(24)12-23(19(22)25)13-5-7-21(8-6-13)18-20-15-11-14(27-2)3-4-16(15)28-18/h3-4,11,13H,5-10,12H2,1-2H3 |
InChI Key |
YKPOWJJXFTWZND-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=C(S3)C=CC(=C4)OC |
Origin of Product |
United States |
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